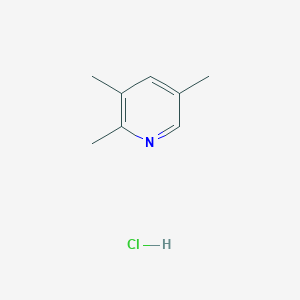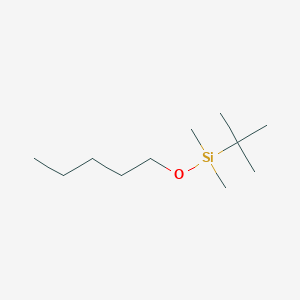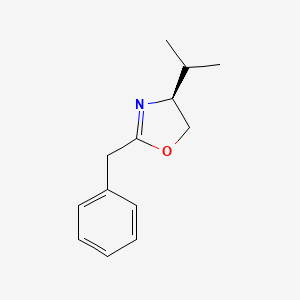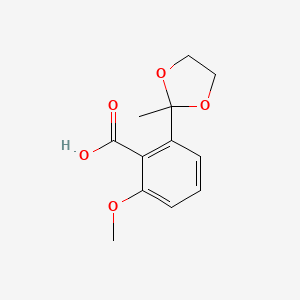![molecular formula C14H17N3O2 B15162400 Benzonitrile, 5-[(cyclopropylmethyl)propylamino]-2-nitro- CAS No. 821776-53-8](/img/structure/B15162400.png)
Benzonitrile, 5-[(cyclopropylmethyl)propylamino]-2-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzonitrile, 5-[(cyclopropylmethyl)propylamino]-2-nitro- is a chemical compound known for its unique structure and properties It is a derivative of benzonitrile, featuring a nitro group and a cyclopropylmethylpropylamino substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzonitrile, which is then nitrated using nitric acid and sulfuric acid . The cyclopropylmethylpropylamino group can be introduced through a substitution reaction using appropriate amines under controlled conditions.
Industrial Production Methods
Industrial production of benzonitrile derivatives often employs catalytic processes to enhance yield and efficiency. For example, the use of ionic liquids as catalysts and solvents has been explored to achieve greener synthesis routes . These methods not only improve the reaction conditions but also facilitate the recovery and reuse of catalysts, making the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
Benzonitrile, 5-[(cyclopropylmethyl)propylamino]-2-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Addition: The compound can undergo addition reactions with nucleophiles, leading to the formation of new carbon-nitrogen bonds.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium borohydride, and various amines. Reaction conditions typically involve controlled temperatures and pressures to ensure selective and efficient transformations.
Major Products Formed
The major products formed from these reactions include amino derivatives, substituted amides, and other functionalized benzonitrile compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Applications De Recherche Scientifique
Benzonitrile, 5-[(cyclopropylmethyl)propylamino]-2-nitro- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor in the development of new drugs and therapeutic agents.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of benzonitrile, 5-[(cyclopropylmethyl)propylamino]-2-nitro- involves its interaction with specific molecular targets and pathways The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzonitrile: The parent compound, known for its use as a solvent and precursor in organic synthesis.
2-Nitrobenzonitrile: A derivative with a nitro group, used in the synthesis of pharmaceuticals and agrochemicals.
Cyclopropylmethylamine: A related amine used in the synthesis of various organic compounds.
Uniqueness
Benzonitrile, 5-[(cyclopropylmethyl)propylamino]-2-nitro- is unique due to the presence of both a nitro group and a cyclopropylmethylpropylamino substituent
Propriétés
Numéro CAS |
821776-53-8 |
|---|---|
Formule moléculaire |
C14H17N3O2 |
Poids moléculaire |
259.30 g/mol |
Nom IUPAC |
5-[cyclopropylmethyl(propyl)amino]-2-nitrobenzonitrile |
InChI |
InChI=1S/C14H17N3O2/c1-2-7-16(10-11-3-4-11)13-5-6-14(17(18)19)12(8-13)9-15/h5-6,8,11H,2-4,7,10H2,1H3 |
Clé InChI |
GADYKWMYKYPTIP-UHFFFAOYSA-N |
SMILES canonique |
CCCN(CC1CC1)C2=CC(=C(C=C2)[N+](=O)[O-])C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(Prop-2-en-1-yl)oxy]-2-[(prop-2-en-1-yl)sulfanyl]benzoic acid](/img/structure/B15162333.png)

![5,5'-[[1,1'-Binaphthalene]-2,2'-diylbis(oxy)]di(2-benzofuran-1,3-dione)](/img/structure/B15162351.png)
![Hexakis[(trimethylsilyl)ethynyl]disiloxane](/img/structure/B15162361.png)




![(E)-1-(4-Nitrophenyl)-2-[4-(pentyloxy)phenyl]diazene](/img/structure/B15162392.png)

![(7R,8S)-benzyl-2-benzyl-10-oxo-7,8-diphenyl-9-oxa-2,6-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B15162404.png)
![(Thieno[3,2-f]quinolin-2-yl)methanol](/img/structure/B15162412.png)
![5-Bromo-2-[(1E)-3-{4-[(E)-phenyldiazenyl]phenyl}triaz-1-en-1-yl]pyridine](/img/structure/B15162414.png)

